Galanin (porcine)

Description

Properties

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIZIJTGAYEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H213N43O40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583154 |

Source

|

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88813-36-9, 121806-90-4 |

Source

|

| Record name | Galanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

porcine galanin amino acid sequence

An In-Depth Technical Guide to Porcine Galanin: From Sequence to Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin, a neuropeptide first isolated from porcine intestine, has emerged as a significant modulator of a wide array of physiological processes. This technical guide provides a comprehensive overview of porcine galanin, beginning with its fundamental amino acid sequence and extending to its molecular biology, receptor interactions, physiological roles, and the experimental methodologies crucial for its study. We delve into the structure of the mature peptide, its biosynthesis from the preprogalanin precursor, and the genomic organization of the GAL gene. The guide further explores the interaction of galanin with its G protein-coupled receptors (GALR1, GALR2, and GALR3) and their downstream signaling pathways. Detailed, field-proven protocols for peptide synthesis, quantification, and functional analysis are provided to equip researchers with the practical knowledge required for rigorous scientific investigation. Finally, we discuss the translational potential of galanin and its analogs, highlighting the importance of porcine models in preclinical drug development.

Introduction: Discovery and Significance of Porcine Galanin

Historical Perspective

In 1983, a novel, biologically active peptide was isolated from porcine intestinal extracts by Tatemoto and colleagues.[1] The discovery was facilitated by a chemical detection method targeting the C-terminal amide structure, a common feature of many neuropeptides. This 29-amino acid peptide was named "galanin," derived from its N-terminal glycine and C-terminal alanine residues.[1] Initial investigations revealed its potent effects, including the contraction of smooth muscle preparations and the induction of mild, sustained hyperglycemia in animal models.[1] This foundational work opened the door to over four decades of research into galanin's diverse functions.

Overview of Galanin's Pleiotropic Functions

Galanin is a pleiotropic neuropeptide widely expressed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract, pancreas, and adrenal gland.[2][3] It acts as a critical signaling molecule in a multitude of biological processes.[3] Its functions include, but are not limited to, neuroendocrine regulation, pain perception (nociception), synaptic transmission, cognition, and mood.[2][3] Dysregulation of the galanin system has been implicated in a range of pathological conditions such as Alzheimer's disease, epilepsy, eating disorders, diabetes, and neuropathic pain.[2][4] The broad-ranging influence of galanin underscores its importance as a subject of study and a potential target for therapeutic intervention.

The Molecular Biology of Porcine Galanin

The Amino Acid Sequence of Mature Porcine Galanin

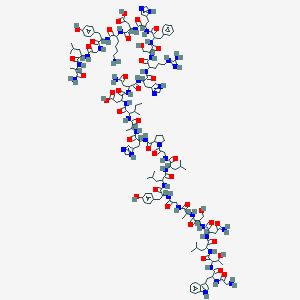

Mature porcine galanin is a 29-amino acid, non-covalent peptide with a C-terminal amide group, which is crucial for its biological activity.[1]

The primary sequence is as follows: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂ [1][5]

The galanin sequence is highly conserved among mammals, particularly the N-terminal region.[6] The first 15 amino acids are identical across species such as pigs, humans, rats, and cows, indicating a critical role for this domain in receptor binding and activation.[6] Variations in the C-terminal region, however, can lead to significant differences in biological function across species.[6]

Table 1: Amino Acid Sequence Alignment of Galanin Across Species

| Species | Sequence | Length |

|---|---|---|

| Porcine | GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ | 29 aa |

| Human | GWTLNSAGYLLGPHAVG NHRSFSDKNGLTS -NH₂ | 30 aa |

| Rat | GWTLNSAGYLLGPHAIDNHRSFSDKHGLT -NH₂ | 29 aa |

| Bovine | GWTLNSAGYLLGPHALDSH RSFQDKH GLA-NH₂ | 29 aa |

Source: Adapted from Wikipedia.[6] Amino acid differences from the porcine sequence are highlighted in bold.

The Preprogalanin (PPGAL) Precursor

Like most neuropeptides, galanin is synthesized as a larger precursor protein, preprogalanin (PPGAL), which is encoded by the GAL gene.[2][3] In humans, PPGAL is a 123-amino acid peptide.[2][3] This precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to yield the mature galanin peptide and a C-terminal flanking peptide known as Galanin Message-Associated Peptide (GMAP).[2][3]

The processing of PPGAL involves:

-

Signal Peptide Cleavage: Removal of an N-terminal signal peptide (residues 1-19) that directs the precursor to the secretory pathway.[2][3]

-

Proteolytic Cleavage: Endopeptidases cleave the propeptide at specific sites to release the mature galanin peptide (typically residues 33-62 in the human precursor) and the C-terminal GMAP (residues 59-123).[2][3]

-

C-terminal Amidation: The C-terminal alanine of galanin is amidated, a critical step for its stability and receptor-binding affinity.

Caption: Biosynthesis of mature galanin from the preprogalanin precursor.

The Porcine Galanin (GAL) Gene

The porcine GAL gene encodes the preprogalanin peptide.[7] The gene's structure consists of multiple exons and introns. In humans, the GAL gene is organized into six exons.[8] Exon 1 is non-coding, while exons 2 through 6 encode the preprogalanin protein, with the mature galanin peptide sequence being split across exons 3 and 4.[8] This genomic organization is largely conserved across species and allows for the potential of alternative splicing, although this is more characteristic of the related Galanin-Like Peptide (GALP) gene.[8]

Galanin Receptors and Signaling Pathways

Galanin exerts its biological effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[7][9] These receptors exhibit different tissue distribution patterns and couple to various intracellular signaling pathways, which accounts for the peptide's diverse physiological actions.

Receptor Distribution and Ligand Affinity

-

GALR1: Primarily couples to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal inhibition.

-

GALR2: Couples predominantly to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

GALR3: Similar to GALR1, it typically couples to Gαi/o proteins, leading to inhibitory cellular responses.

Intracellular Signaling Cascades

The differential coupling of galanin receptors to G proteins initiates distinct downstream signaling events. The activation of GALR1 and GALR3 generally results in an inhibitory effect on neurotransmitter release and neuronal excitability, while GALR2 activation is often associated with excitatory or trophic effects.

Caption: Major signaling pathways activated by galanin receptors.

Methodologies for Porcine Galanin Research

Peptide Synthesis and Purification

The study of porcine galanin often requires a reliable source of the pure peptide. Chemical synthesis provides a robust method for obtaining high-purity galanin for in vitro and in vivo experiments.

Protocol: Solid-Phase Synthesis of C-Terminally Amidated Porcine Galanin

This protocol outlines the general steps for synthesizing porcine galanin using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

- Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

- Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

2. Iterative Amino Acid Coupling:

- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's terminal amine by treating it with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.

- Amino Acid Activation: Activate the first C-terminal amino acid (Fmoc-Ala-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.

- Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

- Washing: Wash the resin extensively with DMF to remove excess reagents.

- Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the porcine galanin sequence (Leu, Gly, Tyr, etc.) until the final N-terminal Glycine is coupled.

3. Cleavage and Deprotection:

- After the final coupling and washing, dry the resin.

- Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

4. Precipitation and Purification:

- Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

5. Verification:

- Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Swell [label="Swell Resin in DMF"];

Deprotect [label="Fmoc Deprotection\n(20% Piperidine/DMF)"];

Wash1 [label="Wash (DMF)"];

Couple [label="Couple Next Fmoc-Amino Acid\n(HBTU/DIPEA)"];

Wash2 [label="Wash (DMF)"];

Loop [label="Repeat for all 29 Amino Acids", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Cleave [label="Cleave from Resin\n(TFA Cocktail)"];

Precipitate [label="Precipitate with Cold Ether"];

Purify [label="Purify by RP-HPLC"];

Verify [label="Verify by Mass Spectrometry"];

End [label="Pure Porcine Galanin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Swell;

Swell -> Deprotect;

Deprotect -> Wash1;

Wash1 -> Couple;

Couple -> Wash2;

Wash2 -> Loop;

Loop -> Deprotect [label="No"];

Loop -> Cleave [label="Yes"];

Cleave -> Precipitate;

Precipitate -> Purify;

Purify -> Verify;

Verify -> End;

}

Caption: Workflow for solid-phase synthesis of porcine galanin.

References

-

Tatemoto, K., Rökaeus, Å., Jörnvall, H., McDonald, T. J., & Mutt, V. (1983). Galanin - a novel biologically active peptide from porcine intestine. FEBS letters, 164(1), 124–128. [Link]

-

Mol Scientific. Galanin (porcine) peptide GWTLNSAGYLLGPHAIDNHRSFHDKYGLA. [Link]

-

Zhang, S., He, X., Baly, S., Chen, O., Dong, H., Qiu, S., ... & Xu, J. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Endocrinology, 13, 1063942. [Link]

-

ResearchGate. (2022). (PDF) Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16129686, Galanin (porcine). [Link]

-

ResearchGate. (n.d.). Organization of the preprogalanin and the preproGALP genes. [Link]

-

National Center for Biotechnology Information. Gene, GAL galanin and GMAP prepropeptide (pig). [Link]

-

Wikipedia. Galanin. [Link]

-

Frontiers in Endocrinology. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. [Link]

-

UniProt. GAL - Galanin peptides - Sus scrofa (Pig). [Link]

Sources

- 1. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Galanin (porcine) peptide GWTLNSAGYLLGPHAIDNHRSFHDKYGLA for Life Science Research-Mol Scientific. [mol-scientific.com]

- 6. Galanin - Wikipedia [en.wikipedia.org]

- 7. GAL galanin and GMAP prepropeptide [Sus scrofa (pig)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

preprogalanin processing in porcine tissues

Topic: Preprogalanin Processing in Porcine Tissues Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The porcine model remains the gold standard for studying galanin biology due to the high sequence homology between porcine and human galanin (differing by only one amino acid at the C-terminus) and the peptide’s original isolation from porcine intestine. This guide details the molecular architecture of porcine preprogalanin (123 amino acids), the enzymatic machinery driving its proteolytic maturation, and the rigorous methodologies required to isolate and characterize these peptides from porcine tissues.

Understanding the specific processing of preprogalanin—from signal peptide cleavage to C-terminal amidation—is critical for researchers developing galanin receptor (GALR) agonists or investigating neuroendocrine signaling pathways. This document provides a self-validating framework for experimental replication, ensuring high-fidelity recovery of bioactive peptides.

Molecular Architecture of Porcine Preprogalanin

The porcine GAL gene encodes a 123-amino acid precursor protein, preprogalanin.[1] Unlike simple cleavage events, the maturation of this precursor involves a coordinated cascade of enzymatic actions to yield two primary bioactive moieties: Galanin (1-29) and Galanin Message-Associated Peptide (GMAP) .

Sequence Topology & Cleavage Sites

Based on cDNA analysis and peptide isolation studies (Tatemoto et al., 1983; Sillard et al., 1992), the topological map of porcine preprogalanin is defined as follows:

-

Signal Peptide (AA 1–23): A hydrophobic leader sequence targeting the protein to the secretory pathway. Cleavage by signal peptidase occurs between Gly-23 and Leu-24.[2]

-

N-Terminal Pro-Peptide (AA 24–32): A 9-amino acid "cryptic" extension found in processing intermediates (e.g., preprogalanin 24-61).

-

Galanin Sequence (AA 33–61): The 29-amino acid bioactive core. Note that while human galanin is 30 residues, porcine galanin is 29 residues.[1]

-

Processing Linker (AA 62–64): A Gly-Lys-Arg triad. The Glycine (Gly-62) serves as the amide donor for the C-terminus of galanin. The Lys-Arg pair is the recognition site for prohormone convertases.

-

GMAP (AA 65–123): The 59-amino acid C-terminal peptide, which possesses its own biological activity, distinct from galanin.

Visualization: The Processing Cascade

Figure 1: Proteolytic processing pathway of porcine preprogalanin. The precursor undergoes sequential cleavage in the ER and secretory granules to yield mature, amidated Galanin and GMAP.

Enzymatic Machinery

The "Who" of the processing mechanism is just as critical as the "What." In porcine neuroendocrine tissues (intestine, brain, adrenal medulla), the processing is driven by the subtilisin-like proprotein convertases (PCs).

-

PC1/3 (Gene PCSK1): Predominant in the intestine (L-cells).[3] It typically cleaves at the C-terminal side of paired basic residues (Lys-Arg). In the gut, PC1/3 is the primary driver of preprogalanin processing.

-

PC2 (Gene PCSK2): More abundant in the central nervous system and pancreatic islets. It often acts in concert with PC1/3 but can generate distinct fragment profiles in neural tissue compared to the gut.

-

Peptidyl-Glycine Alpha-Amidating Monooxygenase (PAM): This enzyme is non-negotiable for bioactivity. It converts the C-terminal Glycine-62 into an amide group on the preceding Alanine-61. Without this step, the resulting Galanin-Gly-COOH is biologically inert at the galanin receptor.

Scientific Insight: The presence of N-terminally extended forms (like preprogalanin 24-61) in porcine brain extracts suggests that in some neural populations, the cleavage of the N-terminal pro-peptide (residues 24-32) is rate-limiting or incomplete compared to the rapid processing seen in the intestine.

Methodological Framework: Isolation & Characterization

To isolate these peptides with high fidelity, one must prevent artificial proteolysis (autolysis) immediately upon tissue harvest. The following protocol is adapted from the foundational work of Tatemoto et al. (1983), designed to be a self-validating system.

Protocol: Acid-Thermal Extraction of Porcine Galanin

Objective: Isolate native galanin and GMAP from porcine small intestine while preserving C-terminal amidation and preventing enzymatic degradation.

| Step | Action | Technical Rationale (Causality) |

| 1. Tissue Harvest | Collect porcine proximal small intestine immediately after slaughter. Wash with cold saline. | Rapid collection minimizes post-mortem ischemic degradation. |

| 2. Inactivation | Dice tissue and drop immediately into boiling 0.5 M Acetic Acid (1:5 w/v). Boil for 10-15 mins. | Critical: Heat + Acid permanently denatures endogenous proteases (trypsin/chymotrypsin) that would otherwise destroy the peptide. |

| 3. Homogenization | Cool to 4°C. Homogenize (Polytron) until smooth. | Releases intracellular peptides from secretory granules into the acidic solvent. |

| 4. Clarification | Centrifuge at 10,000 x g for 30 mins at 4°C. Filter supernatant through glass wool. | Removes lipids and precipitated proteins (denatured enzymes/structural proteins). |

| 5. Concentration | Adsorb supernatant onto Sep-Pak C18 cartridges. Wash with 0.1% TFA. Elute with 60% Acetonitrile/0.1% TFA. | Desalts and concentrates hydrophobic peptides (like galanin) while removing salts/sugars. |

| 6. Purification | Lyophilize eluate. Reconstitute for Reverse-Phase HPLC (C18 column). | Separation based on hydrophobicity. Porcine galanin elutes at ~30-32% ACN. |

Visualization: Extraction Workflow

Figure 2: Step-by-step extraction workflow for isolating galanin from porcine tissue. The boiling acid step is the critical control point for peptide integrity.

Bioanalytical Validation

A self-validating protocol requires confirmation of identity. For porcine galanin, two primary methods are used:

-

Mass Spectrometry (MALDI-TOF / ESI-MS):

-

Target Mass: Porcine Galanin (1-29) has a theoretical monoisotopic mass of 3210.6 Da .

-

Validation Check: You must observe the amidated C-terminus. A shift of +1 Da (3211.6) or +18 Da (free acid form) indicates failed processing or artificial hydrolysis.

-

-

Radioimmunoassay (RIA):

-

Use antibodies specific to the C-terminus of galanin.

-

Why? The N-terminus is shared with other family members (GALP), but the specific C-terminal amide structure is unique to mature galanin. If the antibody binds, the peptide is fully processed (amidated).

-

References

-

Tatemoto, K., et al. (1983).[4] Galanin - a novel biologically active peptide from porcine intestine.[5] FEBS Letters.

-

Rökaeus, A., & Brownstein, M. J. (1986). Construction of a porcine adrenal medullary cDNA library and nucleotide sequence analysis of two clones encoding a galanin precursor. Proceedings of the National Academy of Sciences.

-

Sillard, R., et al. (1992).[2] Variant forms of galanin isolated from porcine brain.[2][6][7] Peptides.

-

Bersani, M., et al. (1991). Galanin message-associated peptide (GMAP) in the porcine pancreas. Endocrinology.

-

Lang, R., et al. (2007). Physiology, signaling, and pharmacology of galanin peptides and receptors. Pharmacological Reviews.

Sources

- 1. Galanin - Wikipedia [en.wikipedia.org]

- 2. Variant forms of galanin isolated from porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α cells use both PC1/3 and PC2 to process proglucagon peptides and control insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Galanin (Porcine) – Physicochemical Profile & Experimental Handling

Part 1: Executive Summary

Porcine Galanin is a 29-amino acid neuropeptide initially isolated from the porcine upper small intestine.[1] It is a critical ligand in neuroendocrine regulation, nociception, and metabolic signaling. Unlike its human homolog (which contains 30 amino acids and a non-amidated C-terminus), porcine galanin is characterized by a C-terminal amide group, a structural feature essential for its high-affinity binding to Galanin Receptors (GalR1, GalR2, GalR3).

This guide provides a definitive technical reference for researchers utilizing porcine galanin, focusing on its molecular metrics, stability factors, and validated protocols for reconstitution and analysis.

Part 2: Chemical Identity & Physicochemical Profile[1]

Core Molecular Data

The following data represents the standard synthetic porcine galanin (oxidized Tryptophan-free status assumed).

| Property | Value | Notes |

| Sequence (1-29) | GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ | C-terminal amidation is critical for bioactivity.[2] |

| Molecular Formula | C₁₄₆H₂₁₃N₄₃O₄₀ | |

| Molecular Weight (Avg) | 3210.6 Da | |

| Monoisotopic Mass | 3208.6 Da | Useful for high-res Mass Spectrometry (Orbitrap/FT-ICR). |

| Isoelectric Point (pI) | ~10.5 | Highly basic due to Arg/Lys/His content. |

| Net Charge (pH 7.0) | +1 to +2 | Depends on Histidine protonation state. |

| Solubility | Water, 1% Acetic Acid | Hydrophobic residues (Leu, Trp, Phe) require acidic pH for stability. |

Structural Homology: Porcine vs. Human

A frequent source of experimental error is the interchange of species-specific galanin without accounting for structural differences.

| Feature | Porcine Galanin | Human Galanin | Experimental Impact |

| Length | 29 Amino Acids | 30 Amino Acids | Different steric footprints in receptor binding pockets. |

| C-Terminus | Amidated (-NH₂) | Free Acid (-COOH) | Critical: Amidation protects against carboxypeptidase degradation and is required for full GalR affinity in many assays. |

| Sequence Identity | 100% (AA 1-15) | 100% (AA 1-15) | N-terminal 1-15 is the pharmacophore; highly conserved. Divergence occurs at C-terminus.[3][4] |

Part 3: Receptor Pharmacology & Signaling Mechanisms

Porcine galanin acts as a non-selective agonist across all three cloned galanin receptor subtypes (GalR1-3). The signaling outcome is receptor-dependent, often acting as an inhibitory modulator in neurotransmission.

Signaling Pathway Architecture

-

GalR1 & GalR3: Primarily couple to Gαi/o proteins, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP.[5] This pathway also opens G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization.

-

GalR2: Displays promiscuous coupling. It primarily activates Gαq/11 , triggering Phospholipase C (PLC) to generate IP3 and DAG, mobilizing intracellular Calcium. It can also couple to Gαi/o.

Figure 1: Divergent signaling cascades of Galanin Receptors. GalR1/3 drive inhibitory signals (cAMP reduction), while GalR2 drives excitatory/metabolic signals (Calcium mobilization).

Part 4: Experimental Protocols

Protocol A: Reconstitution & Storage (Self-Validating)

Objective: Solubilize hydrophobic peptide while preventing aggregation and adsorption to surfaces.

Materials:

-

Lyophilized Porcine Galanin.[1]

-

Solvent: Sterile water containing 0.1% Acetic Acid (or 0.1% TFA).

-

Vessels: Polypropylene (low-bind) tubes. Do not use glass (high adsorption risk).

Workflow:

-

Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation/hydrolysis).

-

Solubilization: Add 0.1% Acetic Acid to achieve a master stock concentration of 1 mg/mL .

-

Why Acid? Protonation of basic residues (Arg, Lys, His) and the N-terminus increases electrostatic repulsion between peptide molecules, preventing aggregation.

-

-

Vortexing: Vortex gently for 30 seconds. Sonication is rarely needed but can be used briefly (10s) if particulates persist.

-

Aliquot Strategy: Divide into single-use aliquots (e.g., 50 µL).

-

Critical: Avoid freeze-thaw cycles. Galanin contains Tryptophan (W2), which is susceptible to oxidation during repeated temperature shifts.

-

-

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Analytical Verification (MALDI-TOF MS)

Objective: Confirm molecular weight and check for oxidation (M+16 Da) or hydrolysis.

Matrix Preparation:

- -Cyano-4-hydroxycinnamic acid (CHCA) saturated in 50:50 Acetonitrile:Water + 0.1% TFA.

Procedure:

-

Dilution: Dilute stock galanin to ~1 pmol/µL in 0.1% TFA.

-

Spotting: Mix 1 µL peptide solution with 1 µL Matrix on the target plate. Air dry.

-

Acquisition: Operate in Reflectron Positive Mode .

-

Validation Criteria:

-

Main Peak: ~3208.6 m/z (Monoisotopic [M+H]+).

-

Purity Check: No significant peaks at +16 Da (Tryptophan oxidation) or -17 Da (Ammonia loss/deamidation).

-

Sodium Adducts: Peaks at +22 Da (Na+) are common but should be minimized by desalting (ZipTip) if interfering.

-

Part 5: Quality Control Workflow

The following decision tree ensures only high-integrity peptide is used in bioassays.

Figure 2: Quality Control Decision Tree. Immediate Mass Spec verification prevents the use of oxidized or degraded peptide in sensitive assays.

References

-

Tatemoto, K., et al. (1983).[1] Galanin - a novel biologically active peptide from porcine intestine.[6] FEBS Letters, 164(1), 124-128. Link

-

Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences, 21(3), 109-117. Link

-

Lang, R., et al. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors. Pharmacological Reviews, 67(1), 118-175. Link

-

PubChem. (2024). Galanin (porcine) - Compound Summary. National Library of Medicine. Link

-

Webling, K. E., et al. (2012). Galanin receptors and ligands.[3][5][7][8][9] Frontiers in Endocrinology, 3, 146. Link

Sources

- 1. Galanin (porcine) peptide [novoprolabs.com]

- 2. Galanin (porcine) | C146H213N43O40 | CID 16129686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Galanin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into galanin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galanin receptors in human basal forebrain differ from receptors in the hypothalamus: characterization using [125I]galanin (porcine) and [125I]galantide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Galanin in Porcine Pancreas

[1][2]

Executive Summary

Galanin is a 29-amino acid neuropeptide originally isolated from the porcine intestine. In the porcine pancreas, it functions as a potent regulator of endocrine secretion, acting primarily as a sympathetic neurotransmitter. Its most significant physiological action is the profound inhibition of insulin secretion from

Introduction: The Galanin Peptide

In the porcine system, galanin exists as a 29-amino acid peptide with a non-amidated C-terminus, distinguishing it from the amidated forms found in other species like humans and rats. It is widely distributed in the intrapancreatic nerves, specifically within the islets of Langerhans, often colocalizing with norepinephrine in sympathetic nerve fibers. This localization suggests that galanin acts as a non-adrenergic sympathetic cotransmitter, dampening insulin release during stress or sympathetic activation.

Molecular Mechanism of Action

The inhibitory action of galanin on porcine pancreatic

Receptor Binding and G-Protein Coupling

Upon binding to GalR1 on the

Ion Channel Modulation (The Effector Pathway)

The primary mechanism for insulin inhibition involves the alteration of membrane potential:

-

Activation of

Channels: The -

Hyperpolarization: The opening of

channels facilitates -

Inhibition of VDCCs: The hyperpolarized state prevents the opening of Voltage-Dependent Calcium Channels (VDCCs).

-

Reduction of Cytosolic

: Without the influx of extracellular -

Inhibition of Exocytosis: Consequently, insulin granules cannot fuse with the plasma membrane, and secretion is halted.

Adenylyl Cyclase Inhibition (Secondary Pathway)

Simultaneously, the

Visualization: Galanin Signaling Pathway

Figure 1: The dual-pathway mechanism of galanin in the pancreatic beta-cell, showing the dominant ion channel modulation and secondary cAMP inhibition.

Physiological Effects in Porcine Pancreas

While galanin is universally inhibitory to insulin, its effects on other pancreatic hormones in the pig differ from other species (e.g., humans or rats).

Hormonal Regulation Profile

-

Insulin: Potent, dose-dependent inhibition of both basal and glucose-stimulated secretion.

-

Somatostatin: Significant inhibition of secretion from

-cells. -

Glucagon: Stimulation of secretion from

-cells. This is a distinct feature of the porcine and canine models, contributing to a hyperglycemic effect.

Quantitative Data Summary

The following table summarizes the hormonal shifts observed during galanin perfusion (10 nM) in a porcine model.

| Hormone | Basal Secretion Change | Glucose-Stimulated Change | Net Physiological Effect |

| Insulin | Hyperglycemia | ||

| Somatostatin | Disinhibition of other pathways | ||

| Glucagon | Hyperglycemia |

Experimental Protocol: Isolated Perfused Porcine Pancreas

The isolated perfused pancreas is the most reliable method to study galanin's direct effects, eliminating systemic feedback loops.

Methodology Rationale

-

Why Porcine? The pig pancreas morphology and physiology closely resemble the human organ, making it a superior translational model compared to rodents.

-

Why Perfusion? It allows for the delivery of precise galanin concentrations while maintaining the organ's microvasculature and islet architecture intact.

Step-by-Step Protocol

-

Surgical Isolation:

-

Anesthetize the animal (Pig, 20-25 kg).

-

Perform a midline laparotomy.

-

Ligate the splenic and gastric vessels to isolate the pancreatic circulation.

-

Cannulate the superior mesenteric artery and celiac axis (inflow).

-

Cannulate the portal vein (outflow) to collect effluent.

-

-

Perfusion Setup:

-

Medium: Krebs-Ringer bicarbonate buffer containing 4% dextran (to maintain oncotic pressure) and 0.2% bovine serum albumin (BSA).

-

Oxygenation: Continuous gassing with 95%

/ 5% -

Flow Rate: Maintain at 0.5 mL/min/g tissue (approx. 20-30 mL/min total) to prevent edema.

-

-

Experimental Phase:

-

Equilibration: Perfuse with basal glucose (3.5 - 5.0 mM) for 30 minutes.

-

Stimulation: Switch to high glucose (8.0 - 11.0 mM) to establish a secretory plateau.

-

Galanin Infusion: Infuse synthetic porcine galanin (

to

-

-

Sample Analysis:

-

Collect portal venous effluent every 1-2 minutes.

-

Store samples at -20°C.

-

Analyze via Radioimmunoassay (RIA) for insulin, glucagon, and somatostatin.

-

Visualization: Perfusion Workflow

Figure 2: Workflow for the isolated perfused porcine pancreas experiment.

Implications for Drug Development

Understanding the galanin mechanism in the porcine model is critical for diabetes therapeutic research.

-

Galanin Antagonists: Since galanin inhibits insulin, specific GalR1 antagonists could potentially enhance insulin secretion in Type 2 Diabetes.

-

Species Specificity: Drug candidates must be tested in porcine models rather than rodents to accurately predict human islet responses, given the closer anatomical and physiological alignment.

References

-

Galanin in the porcine pancreas. PubMed. [Link]

-

Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration. PubMed. [Link]

-

Galanin activates nucleotide-dependent K+ channels in insulin-secreting cells via a pertussis toxin-sensitive G-protein. PubMed. [Link]

-

Galanin receptors in a hamster pancreatic beta-cell tumor: identification and molecular characterization. PubMed. [Link]

-

Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation. PubMed Central. [Link]

A Technical Guide to the Role of Galanin in Porcine Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Galanin and the Porcine Model

Galanin is a 29-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems, including the enteric nervous system (ENS), which governs the function of the gastrointestinal tract.[1][6][7] Since its initial discovery in porcine intestinal extracts, the pig has remained a highly relevant and valuable model for studying galanin's physiological functions.[1][2] The anatomical and physiological similarities between the porcine and human gastrointestinal tracts, including comparable intestinal motility patterns, make it a powerful translational model for preclinical research.[5][8]

In the gut, galanin is a key player in a complex network of neurotransmitters that regulate smooth muscle contractility, secretion, and blood flow.[1][3] Its actions are not straightforward; galanin can either stimulate or inhibit motility, acting directly on smooth muscle cells or indirectly by modulating the release of other neurotransmitters like acetylcholine.[3] This dual functionality is mediated by three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[9][10] Understanding the interplay between galanin and its receptors in the porcine gut is crucial for deciphering the fundamental mechanisms of motility control and identifying new targets for drugs aimed at treating conditions like gastroparesis, irritable bowel syndrome (IBS), and postoperative ileus.

Galanin and its Receptors in the Porcine Enteric Nervous System

The effects of galanin are dictated by the expression and location of its three receptor subtypes. These receptors are coupled to different intracellular signaling pathways, leading to distinct physiological outcomes.

-

GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins (Gαi/o).[10] Activation of GALR1/GALR3 inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inhibitory effects, such as hyperpolarization of neurons and suppression of neurotransmitter release.[7][10] In the ENS, GALR1 activation has been shown to inhibit cholinergic transmission, thereby reducing muscle contraction.[11][12]

-

GALR2: This receptor typically couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway.[10] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling cascade is generally associated with excitatory cellular responses, such as smooth muscle contraction.[3]

The distribution of galanin and its receptors varies significantly along the porcine GI tract. Galanin-immunoreactive nerve fibers are found in the esophagus, stomach, small intestine, and colon, with dense networks in both the myenteric (Auerbach's) and submucosal (Meissner's) plexuses.[3] In the porcine stomach, for instance, galanin often co-localizes with other inhibitory neurotransmitters like vasoactive intestinal peptide (VIP) and nitric oxide synthase (nNOS), suggesting a role in regulating gastric motility and blood flow.[3] Similarly, in the small intestine, galanin is present in enteric neurons that control both muscle activity and mucosal secretion.[3][11]

Signaling Pathway of Galanin Receptors

The diagram below illustrates the divergent signaling pathways initiated by the activation of galanin receptors.

Caption: Divergent signaling of Galanin receptors.

Region-Specific Effects of Galanin on Porcine GI Motility

The influence of galanin on gut motility is not uniform and demonstrates significant regional and muscle layer-specific differences.

-

Stomach: In the stomach, galanin is generally considered inhibitory, contributing to the regulation of gastric emptying.[3][13] Its co-localization with other inhibitory peptides like VIP supports a role in promoting gastric relaxation.[3]

-

Small Intestine (Jejunum & Ileum): The effects in the small intestine are more complex. Studies on porcine jejunum have shown that galanin can increase the amplitude of spontaneous contractions in the longitudinal muscle layer, suggesting a direct excitatory effect.[14] Conversely, in the circular muscle layer of the porcine ileum, galanin dose-dependently inhibits contractions induced by cholinergic agonists.[4] This indicates a dual-action mechanism:

-

Excitatory on Longitudinal Muscle: Likely mediated by GALR2, causing direct muscle cell depolarization.

-

Inhibitory on Circular Muscle: Potentially mediated by GALR1, either through direct action on the muscle or by inhibiting the release of excitatory neurotransmitters like acetylcholine from enteric neurons.[4]

-

-

Large Intestine: In the colon, galanin is also present in enteric neurons, where it is thought to participate in the regulation of colonic motility, although its specific roles are less clearly defined than in the small intestine.[3]

Table 1: Summary of Galanin's Effects on Porcine Intestinal Muscle Layers

| GI Region | Muscle Layer | Primary Effect | Putative Receptor | Reference |

| Jejunum | Longitudinal | Excitatory (Increases contraction amplitude) | GALR2 | [14] |

| Ileum | Circular | Inhibitory (Inhibits carbachol-induced contractions) | GALR1 | [4] |

| Ileum | Longitudinal | Biphasic (Excitation at low doses, inhibition at high doses) | - | [4] |

Experimental Methodologies

Investigating the function of galanin requires robust in vitro and in vivo techniques. The organ bath assay is a cornerstone in vitro method for characterizing the direct effects of neuropeptides on smooth muscle contractility.

Experimental Workflow: In Vitro Organ Bath Assay

The following diagram outlines the standard workflow for assessing the effect of galanin on porcine intestinal tissue.

Caption: Workflow for organ bath analysis of galanin.

Detailed Protocol: Isometric Tension Recording in Porcine Ileum

This protocol provides a self-validating system for studying galanin's effects on smooth muscle contractility.

1. Materials and Solutions:

-

Krebs-Ringer Bicarbonate Solution (Krebs Solution): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Store at 4°C.

-

Gases: Carbogen gas (95% O₂, 5% CO₂).

-

Equipment: Tissue organ bath system with thermostatic control, isometric force transducers, amplifier, data acquisition system, surgical instruments.[15][16]

-

Pharmacological Agents: Galanin (porcine), Carbachol (or Acetylcholine), Tetrodotoxin (TTX), Atropine, appropriate galanin receptor antagonists (e.g., RWJ-57408 for GALR1).[12]

2. Tissue Preparation:

-

Rationale: Rapid and careful dissection in ice-cold, oxygenated buffer is critical to maintain tissue viability.

-

Procedure:

-

Obtain fresh segments of porcine terminal ileum from healthy pigs immediately after euthanasia.

-

Place the segment in ice-cold, carbogen-gassed Krebs solution.

-

Gently flush the lumen with Krebs solution to remove contents.

-

Carefully dissect away the mesentery.

-

Isolate strips of either the longitudinal or circular muscle layer (approx. 10 mm long, 2-3 mm wide).

-

Tie surgical silk ligatures to both ends of the muscle strip.

-

3. Experimental Setup:

-

Rationale: Mimicking physiological conditions (37°C, pH ~7.4) is essential for meaningful results. Carbogen both oxygenates the tissue and maintains the pH of the bicarbonate buffer.

-

Procedure:

-

Fill organ bath chambers with Krebs solution and allow the temperature to stabilize at 37°C while continuously bubbling with carbogen.

-

Mount one end of the muscle strip to a fixed hook in the chamber and the other end to an isometric force transducer.

-

Apply a resting tension (preload) of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes.[17] During equilibration, wash the tissue with fresh Krebs solution every 15-20 minutes.

-

4. Protocol Validation and Execution:

-

Rationale: This phase ensures the tissue is healthy and responsive. Using controls like KCl (non-receptor-mediated depolarization) and carbachol (cholinergic receptor-mediated contraction) validates tissue integrity.

-

Procedure:

-

Viability Test (Positive Control): Add a high concentration of KCl (e.g., 60-80 mM) to elicit a strong contraction. Wash thoroughly until tension returns to baseline.

-

Pre-contraction (for studying relaxation): For circular muscle strips, induce a stable, submaximal contraction with a cholinergic agonist like carbachol (e.g., 1 µM).[4]

-

Galanin Administration: Once a stable baseline or pre-contracted tone is achieved, add galanin in a cumulative, log-incremental fashion (e.g., 10⁻¹¹ M to 10⁻⁶ M). Allow the response to stabilize at each concentration before adding the next.

-

Mechanistic Study (Optional): To determine if galanin's effects are neuronally mediated, repeat the experiment in the presence of the neurotoxin tetrodotoxin (TTX, 1 µM). To investigate cholinergic involvement, use the muscarinic antagonist atropine (1 µM).

-

5. Data Analysis:

-

Rationale: Quantifying the response allows for objective comparison between conditions.

-

Procedure:

-

Measure the change in tension from baseline at each galanin concentration. Express responses as a percentage of the maximal contraction induced by KCl or as a percentage of inhibition of the carbachol-induced tone.

-

Plot the percentage response against the log concentration of galanin to generate a dose-response curve.

-

Use non-linear regression analysis to calculate the EC₅₀ (concentration for 50% of maximal excitation) or IC₅₀ (concentration for 50% of maximal inhibition).

-

Protocol: Immunohistochemistry for Galanin and Receptor Localization

This protocol allows for the visualization of galanin-containing neurons and the distribution of its receptors within the porcine gut wall.

1. Tissue Preparation and Fixation:

-

Rationale: Proper fixation is crucial to preserve tissue architecture and antigenicity.

-

Procedure:

-

Obtain full-thickness porcine intestinal samples and place them in ice-cold Krebs solution.[18]

-

Dissect the tissue to obtain whole-mount preparations of the myenteric or submucosal plexus, or fix the entire segment for cross-sections.[18]

-

Fix the tissue overnight at 4°C in 4% paraformaldehyde in 0.1 M phosphate buffer.[18]

-

After fixation, wash the tissue extensively in phosphate-buffered saline (PBS) and then cryoprotect by incubating in a sucrose solution (e.g., 30% sucrose in PBS) overnight at 4°C.

-

Embed the tissue in OCT compound and freeze for cryosectioning (10-20 µm sections).

-

2. Immunostaining:

-

Rationale: The blocking step minimizes non-specific antibody binding, while specific primary and fluorescent secondary antibodies allow for precise target visualization.

-

Procedure:

-

Mount sections on slides and air dry. Rehydrate with PBS.

-

Permeabilization & Blocking: Incubate sections for 1 hour at room temperature in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 10% normal goat serum) in PBS.[19]

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking solution (e.g., rabbit anti-Galanin, mouse anti-GALR1).

-

Washing: Wash slides three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature in the dark with species-appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).

-

Washing: Repeat the washing step.

-

Mounting: Coverslip the slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

-

Imaging: Visualize the staining using an epifluorescence or confocal microscope.[18]

-

Implications for Drug Development

The complex and often opposing actions of galanin mediated by its different receptors present both challenges and opportunities for therapeutic development.

-

Prokinetic Agents: A selective GALR2 agonist could potentially enhance gut motility by directly stimulating smooth muscle contraction, offering a therapeutic strategy for gastroparesis or constipation-predominant IBS.

-

Anti-spasmodic/Anti-diarrheal Agents: Conversely, a selective GALR1 agonist could reduce motility and secretions by inhibiting cholinergic pathways, making it a potential target for treating diarrhea-predominant IBS or other hypermotility disorders.

-

Translational Value: The porcine model is indispensable in this context. Its physiological similarity to the human gut allows for more predictive preclinical testing of receptor-selective compounds, helping to validate targets and de-risk clinical development.[5]

Conclusion and Future Directions

Galanin is a pivotal neuromodulator in the porcine gastrointestinal tract, exerting fine control over motility through the differential activation of its three receptor subtypes. Its actions are highly dependent on the specific region and muscle layer, with evidence pointing towards an excitatory role via GALR2 and an inhibitory role via GALR1. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further dissect these complex mechanisms.

Future research should focus on developing more potent and selective pharmacological tools for each galanin receptor subtype. Utilizing advanced techniques such as conditional knockout porcine models could provide definitive insights into the precise physiological role of each receptor in health and disease. Ultimately, a deeper understanding of the galanin system in a clinically relevant model like the pig will pave the way for novel therapeutics for a range of human gastrointestinal motility disorders.

References

- Vertex AI Search. (n.d.). A novel long-galanin peptide from non-mammalian vertebrates mitigates the inflammatory response in IBD models via the biased GALR2/β-arrestin2 pathway.

- PubMed Central. (2021, January 22). Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract.

- PubMed. (n.d.). Inhibitory effect of galanin on postprandial gastrointestinal motility and gut hormone release in humans.

- PubMed. (n.d.). Mechanism of action of galanin on myenteric neurons.

- MDPI. (n.d.). Galangin Regulates Oxidative Stress Levels in Porcine Embryos Through Interaction with the Neh1 Domain of Nrf2.

- PubMed. (n.d.). Actions of galanin fragments on rat, guinea-pig, and canine intestinal motility.

- PubMed Central. (n.d.). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs.

- Frontiers. (2021, January 21). Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract.

- Semantic Scholar. (2021, June 15). Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs.

- PubMed Central. (n.d.). Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides.

- PubMed. (1983, November 28). Galanin - a novel biologically active peptide from porcine intestine.

- PubMed. (n.d.). Effects of galanin on smooth muscle and mucosa of porcine jejunum.

- PubMed. (n.d.). Galanin in the porcine pancreas.

- PubMed Central. (2020, November 2). An assembly of galanin–galanin receptor signaling network.

- PubMed Central. (2019, July 8). Alterations in Galanin-Like Immunoreactivity in the Enteric Nervous System of the Porcine Stomach Following Acrylamide Supplementation.

- ResearchGate. (n.d.). Experimental setup. The organ bath is composed of an inside chamber and....

- Frontiers. (n.d.). Porcine Models of the Intestinal Microbiota: The Translational Key to Understanding How Gut Commensals Contribute to Gastrointestinal Disease.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). In vitro Evaluation Techniques for Gastrointestinal Motility.

- Protocols.io. (2022, February 8). Immunohistochemistry of porcine enteric neurons.

- Wikipedia. (n.d.). Galanin.

- PubMed. (n.d.). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity.

- PubMed. (n.d.). Motility regulating effects of galanin on smooth muscle of porcine ileum.

- ResearchGate. (2025, August 6). A pig model of the human gastrointestinal tract.

- PubMed. (n.d.). In Vitro Porcine Colon Culture.

- MDPI. (n.d.). SmartPill™ Administration to Assess Gastrointestinal Function after Spinal Cord Injury in a Porcine Model—A Preliminary Study.

- PubMed. (n.d.). Development and evaluation of a porcine in vitro colon organ culture technique.

- Galanin receptors and actions. (n.d.).

- PubMed. (n.d.). A pig model of the human gastrointestinal tract.

- Radnoti. (n.d.). Tissue Organ Bath Principals.

- PubMed. (n.d.). Porcine models of digestive disease: the future of large animal translational research.

- PubMed. (n.d.). Role of galanin receptor 1 in peristaltic activity in the guinea pig ileum.

- PubMed Central. (2022, December 6). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord.

Sources

- 1. A novel long-galanin peptide from non-mammalian vertebrates mitigates the inflammatory response in IBD models via the biased GALR2/β-arrestin2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Motility regulating effects of galanin on smooth muscle of porcine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Porcine models of digestive disease: the future of large animal translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Galanin - Wikipedia [en.wikipedia.org]

- 7. Portico [access.portico.org]

- 8. Frontiers | Porcine Models of the Intestinal Microbiota: The Translational Key to Understanding How Gut Commensals Contribute to Gastrointestinal Disease [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]

- 12. Role of galanin receptor 1 in peristaltic activity in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of galanin on postprandial gastrointestinal motility and gut hormone release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of galanin on smooth muscle and mucosa of porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. radnoti.com [radnoti.com]

- 17. ijper.org [ijper.org]

- 18. Immunohistochemistry of porcine enteric neurons [protocols.io]

- 19. Regulatory Influence of Galanin and GALR1/GALR2 Receptors on Inflamed Uterus Contractility in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Galanin-Like Immunoreactivity in the Porcine Brain

Protocol Design, Neuroanatomical Mapping, and Translational Applications

Executive Summary

This technical guide provides a comprehensive framework for the detection and mapping of galanin-like immunoreactivity (GAL-LI) in the porcine (Sus scrofa) central nervous system. As drug development shifts from rodent models to gyrencephalic (folded) brains that better mimic human neuroanatomy, the pig has emerged as a critical translational model. Galanin, a neuropeptide originally isolated from porcine intestine, plays a pivotal role in nociception, feeding behavior, and neuroendocrine regulation.[1]

This document details the specific biochemical properties of porcine galanin, its receptor signaling pathways, and a validated immunohistochemical (IHC) workflow designed to overcome the challenges of working with large, lipid-rich porcine neural tissue.

The Molecule and the Model

Porcine Galanin vs. Human Homology

Understanding the primary structure is prerequisite to antibody selection.

-

Porcine Galanin: A 29-amino acid C-terminally amidated peptide.[2]

-

Homology: The N-terminal 1-15 amino acids are 100% conserved across mammals (human, pig, rat). This N-terminal region is the pharmacophore responsible for receptor binding.

-

Implication: Antibodies raised against the N-terminus of rat or porcine galanin generally cross-react well with human tissue, but C-terminal specific antibodies do not.

The "Galanin-Like" Distinction

The term "Galanin-like Immunoreactivity" (GAL-LI) is used because polyclonal antibodies may cross-react with Galanin-Like Peptide (GALP) , a distinct 60-amino acid neuropeptide also present in the porcine hypothalamus (specifically the Arcuate Nucleus). Researchers must distinguish between these two when analyzing hypothalamic sections.

Neuroanatomical Distribution

The distribution of GAL-LI in the pig brain is distinct and highly conserved with humans, particularly in the hypothalamus and basal forebrain.

Table 1: Regional Density of GAL-LI in Porcine Brain

| Brain Region | Sub-Region / Nucleus | Immunoreactivity Density | Functional Relevance |

| Hypothalamus | Paraventricular Nucleus (PVN) | High | Feeding regulation; Co-localized with Vasopressin |

| Supraoptic Nucleus (SON) | High | Osmoregulation; Neuroendocrine output | |

| Arcuate Nucleus (ARC) | Moderate | Energy homeostasis (Site of GALP overlap) | |

| Median Eminence | High (Fibers) | Release site into portal circulation | |

| Brainstem | Locus Coeruleus | High | Co-localized with Norepinephrine (NE); Stress response |

| Nucleus of Solitary Tract (NTS) | Moderate | Visceral sensory processing | |

| Forebrain | Basal Nucleus of Meynert | Low/Moderate | Cholinergic modulation (Alzheimer's relevance) |

| Spinal Cord | Dorsal Horn (Lamina I-II) | High | Nociception (Pain transmission inhibition) |

Technical Protocol: Porcine Brain Immunohistochemistry

Challenge: Porcine brains are large (~80-100g) and lipid-rich, making fixation and antibody penetration difficult compared to rodents. Solution: A perfusion-based fixation followed by free-floating sectioning is the gold standard.

Validated Workflow Diagram

The following workflow ensures maximum antigen retention and morphological preservation.

Figure 1: Optimized workflow for neuropeptide detection in large animal neural tissue.

Step-by-Step Methodology

Phase 1: Tissue Preparation

-

Perfusion: Deeply anesthetize the pig (e.g., Ketamine/Xylazine). Cannulate the ascending aorta. Flush with 2-3L of heparinized saline to remove blood (critical to reduce background autofluorescence).

-

Fixation: Peruse with 4-5L of 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4.

-

Expert Tip: For peptide visualization, adding 0.2% Picric Acid (Zamboni’s fixative) enhances galanin antigenicity.

-

-

Post-Fixation: Remove brain and post-fix in the same fixative for 24-48 hours at 4°C. Do not over-fix (>1 week) as this masks epitopes.

-

Cryoprotection: Transfer tissue to 20% sucrose in 0.1M PB until it sinks, then 30% sucrose. This prevents freezing artifacts.

Phase 2: Sectioning & Staining

-

Sectioning: Cut 40–50 µm coronal sections on a freezing microtome. Collect in series (e.g., 1-in-10) in cryoprotectant solution.

-

Washing: Wash free-floating sections 3x 10 mins in PBS.

-

Blocking: Incubate 1 hour in PBS + 0.3% Triton X-100 + 5% Normal Goat Serum (NGS).

-

Primary Antibody: Incubate 48-72 hours at 4°C with Rabbit anti-Porcine Galanin (Typical dilution 1:1000 - 1:5000).

-

Note: Long incubation at low temperature favors specific binding over background.

-

-

Secondary Antibody:

-

For Fluorescence: Goat anti-Rabbit Alexa Fluor 488/594 (1:500, 2 hrs).

-

For DAB: Biotinylated Goat anti-Rabbit followed by Avidin-Biotin Complex (ABC).

-

Receptor Signaling Pathways

Galanin acts via three G-protein coupled receptors (GPCRs).[1][5][6] Understanding these pathways is essential for drug development, as they dictate the functional outcome (inhibition vs. stimulation).

-

GALR1 & GALR3: Generally inhibitory (Gi/o coupled).[7] Prevalent in the spinal cord (pain inhibition) and locus coeruleus.

-

GALR2: Generally stimulatory (Gq coupled).[1] Linked to neuroprotection and neurite outgrowth.

Figure 2: Divergent signaling cascades of Galanin receptors. GALR1/3 mediate inhibition, while GALR2 mediates excitation/survival.

Specificity & Validation (Self-Validating Systems)

To ensure the "immunoreactivity" observed is genuinely galanin, the following controls are mandatory for publication-grade data:

-

Liquid Phase Pre-Absorption (The Gold Standard):

-

Incubate the primary antibody with synthetic porcine galanin (10-100 µg/mL) overnight before applying to the tissue.

-

Result: Staining should be completely abolished. If staining remains, it is non-specific background.

-

-

Omitting Primary Antibody:

-

Apply only the secondary antibody.

-

Result: No staining. This controls for non-specific binding of the secondary antibody to porcine tissue immunoglobulins.

-

-

Cross-Reactivity Check:

-

Test the antibody against synthetic GALP. If the antibody recognizes GALP, interpretation of hypothalamic staining (ARC nucleus) requires caution.

-

References

-

Tatemoto, K., et al. (1983). "Galanin - a novel biologically active peptide from porcine intestine."[3][8] FEBS Letters. Link

- Rökaeus, A., et al. (1984). "Proneuropeptide Y and preprogalanin in the pig." Neuroscience. (Foundational mapping of porcine neuropeptides).

- Timmermans, J.P., et al. (1992). "Galanin-like immunoreactivity in the pig brain." Journal of Chemical Neuroanatomy.

-

Ohtaki, T., et al. (1999). "Isolation and cDNA cloning of a novel galanin-like peptide (GALP) from porcine hypothalamus." Journal of Biological Chemistry. Link

-

Michener, S.R., et al. (1990). "Distribution of galanin-like immunoreactivity in the pig, rat and human central nervous system." Peptides. Link

-

Baribault, H., et al. (2022). "Galanin Receptor Subtypes and Ligands." Frontiers in Endocrinology. (Receptor signaling mechanisms).[1][4][6][9]

Sources

- 1. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]

- 2. Galanin - a novel biologically active peptide from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 4. Galanin - Wikipedia [en.wikipedia.org]

- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Galanin (porcine) peptide [novoprolabs.com]

- 9. Frontiers | Brain Histology and Immunohistochemistry After Resuscitation From Hemorrhagic Shock in Swine With Pre-Existing Atherosclerosis and Sodium Thiosulfate (Na2S2O3) Treatment [frontiersin.org]

The Endogenous Function of Galanin in the Swine Uterus: A Technical Guide for Researchers

Abstract

Galanin, a widely distributed neuropeptide, has emerged as a significant modulator of uterine physiology. In swine, a species with notable anatomical and physiological similarities to humans in reproductive processes, galanin and its receptors (GALR1 and GALR2) play a crucial role in regulating myometrial contractility and are implicated in the uterine response to inflammatory conditions. This technical guide provides an in-depth exploration of the endogenous function of galanin in the porcine uterus. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the underlying molecular mechanisms. This document moves beyond a simple review by detailing the causality behind experimental designs and providing a framework for future investigations into this complex system.

Introduction: The Galaninergic System in Uterine Biology

The neuroendocrine control of uterine function is a complex interplay of hormones, neurotransmitters, and locally acting peptides. Among these, the galaninergic system has garnered increasing attention for its multifaceted roles. Galanin is a 29-amino acid peptide, originally isolated from porcine intestine, that exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. In the porcine uterus, galanin-immunoreactive nerve fibers are found within the myometrium and endometrium, often in close proximity to smooth muscle cells and blood vessels, suggesting a direct regulatory role.[1][2]

The primary focus of research in the swine model has been on the roles of GALR1 and GALR2, which are both expressed in the myometrial smooth muscle cells and the endothelium and muscle layer of uterine blood vessels.[3] This localization positions galanin as a key player in controlling both uterine motility and blood flow, critical functions for a successful estrous cycle, pregnancy, and parturition. While much of the detailed functional work in swine has been conducted in the context of uterine inflammation, these studies provide a foundational understanding of galanin's mechanism of action that can be extrapolated to normal physiological states.

This guide will dissect the known functions of galanin in the swine uterus, from its molecular signaling to its physiological impact on contractility, and provide detailed methodologies for its study.

Molecular Architecture: Galanin Receptors and Signaling Pathways

The actions of galanin are dictated by its interaction with its specific receptors, GALR1 and GALR2, in the porcine uterus. These receptors, like other G-protein coupled receptors, initiate intracellular signaling cascades upon ligand binding.

Receptor Subtypes and Their Signaling Logic

-

GALR1: Predominantly couples to Gαi/o proteins. Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory effects in the nervous system. In the context of smooth muscle, the downstream effects can be more complex, potentially involving modulation of ion channel activity.

-

GALR2: Primarily couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is classically associated with smooth muscle contraction.

The differential expression and activation of these receptors allow for a nuanced regulation of myometrial function.

Figure 1: Galanin Receptor Signaling in Myometrial Cells. This diagram illustrates the primary signaling pathways activated by galanin binding to GALR1 and GALR2 in swine myometrial cells. GALR1 activation leads to an inhibitory pathway via Gαi/o, while GALR2 initiates a contractile cascade through Gαq/11.

Physiological Function: Modulation of Uterine Contractility

The primary physiological role of galanin in the swine uterus is the modulation of myometrial contractility. Galanin's effects are complex, influencing both the amplitude and frequency of contractions, and appear to be dependent on the physiological state of the uterus, particularly the presence of inflammation.

Effects in the Non-Inflamed Uterus

In a healthy, non-inflamed porcine uterus, galanin at a concentration of 10⁻⁷ M has been shown to reduce both the amplitude and frequency of contractions in myometrial and endometrium/myometrium strips.[2][4] This suggests a net inhibitory or modulatory role under basal conditions, potentially contributing to uterine quiescence during specific phases of the estrous cycle or pregnancy. However, detailed studies on the specific effects of galanin during the follicular and luteal phases, as well as throughout gestation in healthy swine, are currently lacking and represent a key area for future research.

Role in the Inflamed Uterus

Uterine inflammation, a common pathology in domestic animals, significantly alters the uterine environment and its response to signaling molecules. In a model of E. coli-induced endometritis in gilts, the following changes in the galaninergic system and its function were observed:

-

Downregulation of GALR1: Inflammation leads to a significant reduction in the protein expression of GALR1 in the myometrium, while GALR2 expression remains unchanged.[2][4]

-

Altered Contractile Response: In the inflamed uterus, galanin (10⁻⁷ M) reduces the amplitude of contractions but increases the frequency of myometrial contractions.[2][4] This differential effect suggests that galanin may play a role in the clearance of inflammatory exudate from the uterine lumen by promoting more frequent, albeit weaker, contractions.[4]

These findings highlight the plasticity of the galaninergic system and its ability to adapt its function in response to pathological conditions.

Quantitative Effects of Galanin on Uterine Contractility

The following table summarizes the observed effects of galanin on the amplitude and frequency of uterine contractions in swine, based on in vitro organ bath studies.

| Uterine State | Galanin Concentration | Effect on Amplitude | Effect on Frequency | Reference |

| Non-inflamed | 10⁻⁷ M | Decrease | Decrease | [2][4] |

| Inflamed (E. coli) | 10⁻⁷ M | Decrease | Increase (myometrium) | [2][4] |

Table 1: Summary of Galanin's Effects on Swine Uterine Contractility.

Hormonal Regulation of the Uterine Galaninergic System

The expression and function of many uterine signaling systems are under the tight control of the ovarian steroid hormones, estrogen and progesterone. While direct evidence in the porcine uterus is limited, studies in other species and tissues provide a framework for understanding potential hormonal regulation.

-

Estrogen: In the human galanin gene, estrogen response elements (EREs) have been identified in the promoter region, and estrogen has been shown to induce galanin expression in the hypothalamus.[5] It is plausible that estrogen also upregulates galanin and/or its receptors in the porcine uterus, particularly during the follicular phase when estrogen levels are high.

-

Progesterone: Progesterone is the dominant hormone of the luteal phase and pregnancy, promoting uterine quiescence. Studies in guinea pigs have shown that some hypothalamic galanin-immunoreactive neurons are directly regulated by progesterone.[6] The interaction between progesterone and the galaninergic system in the swine uterus is a critical area for investigation, as it may be a key mechanism for maintaining uterine stability during gestation.

Future research should focus on quantifying the expression of galanin, GALR1, and GALR2 mRNA and protein in the porcine uterus throughout the estrous cycle and pregnancy to elucidate the precise nature of this hormonal control.

Experimental Methodologies: A Practical Guide

Investigating the function of galanin in the swine uterus requires a combination of molecular, histological, and physiological techniques. The following sections provide detailed, self-validating protocols for key experiments.

Immunohistochemical Localization of Galanin and its Receptors

This protocol allows for the visualization of galanin-containing nerve fibers and the cellular location of GALR1 and GALR2 within the uterine tissue.

Protocol 1: Immunohistochemistry for Galanin, GALR1, and GALR2 in Porcine Uterine Tissue

-

Tissue Preparation:

-

Collect full-thickness uterine tissue samples from specific regions of interest (e.g., uterine horn, body).

-

Fix tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24 hours at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (70%, 90%, 100%) and clear with xylene.

-

Embed the tissue in paraffin wax and section at 5-7 µm thickness using a microtome.

-

Mount sections on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 10 minutes).

-

Rehydrate through a descending series of ethanol (100% 2 x 5 minutes, 95% 3 minutes, 70% 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

For optimal results, perform heat-induced epitope retrieval.

-

Immerse slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Immunostaining:

-